1H-Pyrrol-2-amine, 5-nitro-
Description
Significance of Pyrrole (B145914) Architectures in Modern Chemical Science
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental building block in a vast array of natural products and synthetic molecules. mdpi.comnih.gov Its presence is integral to the structure of essential biological pigments like heme and chlorophyll, which are vital for life. nih.govchemimpex.com In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its prevalence in a wide spectrum of bioactive compounds. researchgate.netresearchgate.net
Pyrrole derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netnih.govthieme-connect.de This has led to the development of numerous pyrrole-containing drugs, such as the cholesterol-lowering agent atorvastatin (B1662188) and the non-steroidal anti-inflammatory drug tolmetin. mdpi.comprepchem.com Beyond pharmaceuticals, pyrrole-based polymers are crucial in materials science, where they are utilized in the creation of conducting materials, sensors, and organic light-emitting diodes (OLEDs). mdpi.com
Strategic Importance of Nitro and Amine Functionalities within Heterocyclic Systems
The introduction of nitro (NO₂) and amine (NH₂) groups onto a heterocyclic core, such as pyrrole, imparts significant and often synergistic effects on the molecule's properties.
The nitro group is a potent electron-withdrawing group, which has several strategic implications. vulcanchem.com It can activate the heterocyclic ring towards certain chemical reactions and is a key component in many biologically active molecules. prepchem.comtandfonline.com Specifically, nitroaromatic compounds are well-known for their antibacterial and antiparasitic activities, often acting as prodrugs that are activated by microbial enzymes. vulcanchem.comacs.org The presence of a nitro group can enhance the antibacterial activity of pyrrole-containing compounds. nih.gov Furthermore, the strong electron-withdrawing nature of the nitro group can be exploited in synthetic chemistry to direct the regioselectivity of reactions. ucl.ac.uk
The amine group , on the other hand, is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its basicity is crucial for many biological interactions. Heterocyclic amines are fundamental components of life, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, the amine group can be modified to fine-tune a molecule's solubility, polarity, and ability to interact with biological targets. The presence of an amino group on the pyrrole ring, as seen in 2-aminopyrrole, provides a site for further chemical modifications and can participate in various reactions, including nucleophilic substitutions and cycloadditions.
Contemporary Research Directions for 1H-Pyrrol-2-amine, 5-nitro- and Related Structures
While specific research focusing exclusively on 1H-Pyrrol-2-amine, 5-nitro- is not extensively documented, the contemporary research on closely related structures provides a clear indication of its potential applications and areas of investigation. The research directions for this class of compounds primarily revolve around synthesis, exploration of biological activity, and computational studies.
Synthesis: The synthesis of nitro- and amino-substituted pyrroles is an active area of research. A common strategy involves the synthesis of an N-aryl pyrrole followed by modification of the functional groups. For instance, N-(o-nitro aryl) pyrroles can be synthesized via the Paal-Knorr reaction, and the nitro group can then be reduced to an amine. Another approach is the direct nitration of a pre-existing pyrrole ring. For example, 5-(1H-Pyrrol-2-yl)thiazol-2-amine can be nitrated to yield the corresponding 4-nitro-1H-pyrrol-2-yl derivative. ucl.ac.uk The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile has been achieved by reacting 2-amino-5-nitrobenzonitrile (B98050) with 2,5-dimethoxytetrahydrofuran (B146720), suggesting a potential route to related structures. Multi-component reactions are also being explored for the efficient synthesis of highly substituted pyrroles, including those with amino functionalities.
Biological Activity: Derivatives of nitro-substituted pyrroles are being investigated for various therapeutic applications. For example, derivatives of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine have shown potential as anticancer agents by inhibiting Janus Kinase 3 (JAK3). The 2,5-dimethylpyrrole scaffold is being explored for developing new antitubercular agents, with structure-activity relationship studies indicating that lipophilicity plays a key role in their antimycobacterial activity. Furthermore, compounds containing a 5-nitro-substituted heterocyclic ring, such as 5-nitrothiazole (B1205993) derivatives, have been designed and synthesized as potential inhibitors of viral proteases. Given that the 5-nitro-1H-pyrrol-2-amine structure combines the key pharmacophores of a pyrrole ring, a nitro group, and an amine, it is a promising candidate for screening against a wide range of biological targets, particularly as an antimicrobial or anticancer agent.
Computational Studies: Theoretical and computational studies, such as Density Functional Theory (DFT), are being employed to predict the reactivity and electronic properties of nitro-pyrrole derivatives. These studies help in understanding the influence of the nitro and amine groups on the molecule's frontier molecular orbitals (HOMO/LUMO), which in turn correlates with its stability and reactivity. Such computational insights are valuable for designing new derivatives with enhanced biological activity and for understanding their mechanism of action at a molecular level.
Data Tables
Table 1: Physicochemical Properties of a Related Compound: 1-Methyl-5-nitro-1H-pyrrol-2-amine
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | PubChem nih.gov |
| Molecular Weight | 141.13 g/mol | PubChem nih.gov |
| XLogP3 | 0.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Topological Polar Surface Area | 76.8 Ų | PubChem nih.gov |
Table 2: Spectroscopic Data for a Related Compound: 5-(1H-Pyrrol-2-yl)thiazol-2-amine
| Spectroscopy | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.85 (s, 1H, pyrrole-H), 7.12 (d, J = 3.2 Hz, 1H, thiazole-H), 6.45 (m, 2H, pyrrole-H), 5.21 (s, 2H, -NH₂) | Vulcanchem ucl.ac.uk |
| ¹³C NMR | δ 152.3 (C2-thiazole), 135.1 (C5-thiazole), 125.6 (pyrrole-C), 118.4 (pyrrole-C) | Vulcanchem ucl.ac.uk |
| IR Spectroscopy | Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 1480 cm⁻¹ (C=C aromatic) | Vulcanchem ucl.ac.uk |
Structure
3D Structure
Properties
CAS No. |
192003-26-2 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.103 |
IUPAC Name |
5-nitro-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-4(6-3)7(8)9/h1-2,6H,5H2 |
InChI Key |
HMJZRTMDFLWDEN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1)[N+](=O)[O-])N |
Synonyms |
1H-Pyrrol-2-amine,5-nitro-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrol 2 Amine, 5 Nitro and Substituted Nitroaminopyrroles
Direct Synthetic Routes to Nitroaminopyrrole Scaffolds
Direct routes involve the introduction of nitro or amino groups onto a pyrrole (B145914) ring that is already formed. The primary challenges lie in controlling the position of the new substituent on the electron-rich and often sensitive pyrrole ring.
Site-Selective Nitration of Pyrrol-2-amine Precursors
The direct nitration of 2-aminopyrrole derivatives is complicated by the activating and directing effects of the amino group, as well as the inherent reactivity of the pyrrole ring, which can lead to polymerization or the formation of multiple nitrated isomers. orgsyn.org Classical nitrating conditions, such as mixed acid (HNO₃/H₂SO₄), are often too harsh. Consequently, research has focused on milder and more selective nitrating agents and the use of directing groups.
For instance, while the direct nitration of 2-aminopyridine (B139424), a related heterocyclic amine, predominantly yields the 5-nitro derivative, achieving substitution at other positions is challenging and often requires multi-step sequences. orgsyn.org Analogous challenges exist for 2-aminopyrrole. Advanced strategies often involve the use of a removable directing group attached to the amino function. This group can sterically block certain positions and electronically favor nitration at a specific site. For example, an N-sulfonyl group has been effectively used as a directing group for the ortho-nitration of aminopyridines with tert-butyl nitrite (B80452), a non-metal nitro source. rsc.org A similar strategy could be applied to 2-aminopyrrole precursors to direct nitration to the C5 position.
Another approach involves the use of metal-catalyzed nitration. Cobalt nitrate (B79036) hexahydrate with tert-butyl nitrite has been used for the site-selective C-2 nitration of 3-substituted indoles, demonstrating the potential of transition metal catalysis to control regioselectivity in the nitration of sensitive heterocyclic systems. sci-hub.se
Table 1: Reagents for Site-Selective Nitration of Heterocyclic Amines
| Precursor Type | Nitrating Agent | Catalyst/Directing Group | Key Feature | Reference |
|---|---|---|---|---|
| 2-Aminopyridines | tert-Butyl Nitrite | N-Sulfonyl | Directs nitration to the C3 (ortho) position. | rsc.org |
| 3-Substituted Indoles | tert-Butyl Nitrite | Cobalt Nitrate Hexahydrate | Achieves site-selective C2-nitration. | sci-hub.se |
| Aryl Amides | tert-Butyl Nitrite | Palladium | Catalyzes ortho-nitration directed by the amide group. | sci-hub.se |
| Arylboronic Acids | Nitrate Salt / TMSCl | None | Provides a method for ipso-nitration. | organic-chemistry.org |
Regioselective Amination of Nitropyrrole Derivatives
An alternative direct route is the amination of a nitropyrrole precursor. This typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces a leaving group on the nitropyrrole ring. The nitro group is crucial as it strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.com
For the synthesis of 1H-pyrrol-2-amine, 5-nitro-, a suitable precursor would be a 2-halo-5-nitropyrrole. The electron-withdrawing nitro group at the C5 position would activate the C2 position for nucleophilic attack by an amine source. Modern amination methods, such as the Buchwald-Hartwig amination, have been employed for coupling aryl bromides with amines to form various heterocyclic structures, including 2-aminopyridine derivatives. nih.gov These palladium-catalyzed cross-coupling reactions offer a powerful tool for forming C-N bonds under relatively mild conditions and with high functional group tolerance.
Recent developments have also focused on metal-free amination reactions. For example, pyridine (B92270) N-oxides can undergo regioselective amination, highlighting that C-N bond formation can be achieved without transition metal catalysts under specific conditions. u-strasbg.fr The development of photocatalytic methods further expands the toolkit for regioselective amination of arenes using simple alkyl amines. thieme.de
Ring-Closure Approaches for Constructing the Nitroaminopyrrole Core
Ring-closure or de novo synthesis strategies build the pyrrole ring from acyclic precursors. These methods are particularly powerful for creating highly substituted pyrroles with well-defined regiochemistry, as the substitution pattern is set by the choice of starting materials.
Multi-Component Reactions (MCRs) for Pyrrole SynthesisCurrent time information in Bangalore, IN.rsc.org
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for constructing complex heterocyclic scaffolds. nih.govnih.govacsgcipr.org They offer significant advantages in terms of step economy, reduced waste, and operational simplicity. acsgcipr.org
A prominent MCR strategy for synthesizing substituted pyrroles involves the reaction of nitroalkanes, amines, aldehydes, and a fourth component, often a 1,3-dicarbonyl compound. researchgate.netorientjchem.org In this type of reaction, the nitroalkane serves as a key building block for the pyrrole ring.
One such protocol involves a four-component reaction between an amine, an aldehyde, a nitroalkane (like nitromethane), and a β-dicarbonyl compound, catalyzed by a molybdenum complex. researchgate.net The reaction proceeds through a cascade of steps, likely involving imine formation, Knoevenagel condensation, Michael addition, and subsequent cyclization and elimination to furnish the polysubstituted pyrrole. orientjchem.orgorientjchem.org Samarium-catalyzed three-component coupling of aldehydes, amines, and nitroalkanes also provides an efficient route to substituted pyrroles. sriasnmgdcpalakol.ac.in The mechanism involves the formation of an α,β-unsaturated imine, which then undergoes a Michael addition with the nitroalkane, followed by cyclization and isomerization. sriasnmgdcpalakol.ac.in
Table 2: Examples of MCRs for Pyrrole Synthesis Involving Nitroalkanes
| Components | Catalyst/Conditions | Resulting Scaffold | Key Feature | Reference |
|---|---|---|---|---|
| Amine, Aldehyde, Nitroalkane, β-Dicarbonyl | Molybdenum complex | Polysubstituted Pyrrole | Four-component, high efficiency. | researchgate.net |
| Amine, Aldehyde, Nitroalkane | Samarium(III) Chloride | Alkyl Pyrroles | Three-component coupling. | sriasnmgdcpalakol.ac.in |
| Amine, Aldehyde, Diketone, Nitroalkane | Gluconic acid in water | Polyfunctionalized Pyrrole | Eco-friendly, green chemistry approach. | orientjchem.org |
Another powerful MCR approach utilizes starting materials that are already functionalized with a nitro group. β-Nitrostyrenes and other nitroalkenes are particularly versatile intermediates. rsc.org These electron-deficient olefins are excellent Michael acceptors and can participate in various cascade reactions to form pyrrole rings.
For example, a four-component reaction has been developed using α-ketoamides, amines, aromatic aldehydes, and β-nitrostyrenes to produce functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org The proposed mechanism involves the formation of an azomethine ylide which undergoes an intramolecular 1,5-dipolar cycloaddition to construct the dihydropyrrole ring. frontiersin.org Another efficient four-component synthesis reacts two equivalents of a primary amine with diketene (B1670635) and a nitrostyrene (B7858105) to yield highly functionalized pyrrole-3-carboxamides. organic-chemistry.org This reaction proceeds through an enaminone intermediate which undergoes a Michael addition to the nitrostyrene, followed by cyclization and aromatization. organic-chemistry.org
Visible-light-mediated organo-photocatalysis has also been used to achieve a formal [3+2] dipolar cycloaddition between 2H-azirines and β-substituted nitroalkenes, leading to tetrasubstituted pyrroles with excellent regioselectivity and high yields. thieme-connect.com These methods highlight the synthetic flexibility offered by using pre-functionalized nitro-intermediates to construct the desired nitroaminopyrrole core with precise control over the final substitution pattern.
Reactions Involving Nitroalkanes and Amine Components
Cyclocondensation Reactions in Pyrrole Annulation
Cyclocondensation reactions are a cornerstone in the synthesis of pyrrole rings. These methods typically involve the formation of the heterocyclic ring from acyclic precursors in a single step.
Paal-Knorr Condensation and Modified Protocols
The Paal-Knorr synthesis is a classic and widely utilized method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org
The mechanism involves the initial formation of an enamine from the dicarbonyl compound and the amine, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole ring. organic-chemistry.org Research by Amarnath and colleagues has provided significant insights into the reaction mechanism, demonstrating that the cyclization rates can be influenced by the stereochemistry of the starting dicarbonyl compound. organic-chemistry.org
The scope of the Paal-Knorr reaction has been expanded through various modifications. For instance, the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for a 1,4-dicarbonyl compound allows for the synthesis of N-substituted pyrroles under mild conditions. prepchem.com In one example, the reaction of 5-nitro-2-aminophenol with 2,5-dimethoxytetrahydrofuran in glacial acetic acid yields 5-nitro-2-(1H-pyrrol-1-yl)phenol. prepchem.com The presence of a nitro group on the amine nucleophile has been observed to have a positive effect on the reaction rate. organic-chemistry.org
Recent advancements have focused on developing more environmentally friendly and efficient protocols. This includes the use of catalysts such as MgI2, which allows for the synthesis of chiral pyrrole derivatives under mild conditions with high stereoselectivity. sioc-journal.cn Additionally, solvent-free methods using recyclable catalysts like smectite clays (B1170129) have been reported, offering a green and economically attractive alternative. ajol.info
| Reactants | Catalyst/Conditions | Product | Reference |
| 5-nitro-2-aminophenol, 2,5-dimethoxytetrahydrofuran | Glacial acetic acid | 5-nitro-2-(1H-pyrrol-1-yl)phenol | prepchem.com |
| 1,4-dicarbonyl compound, primary amine/ammonia | Weakly acidic (e.g., acetic acid) | Substituted pyrrole | organic-chemistry.org |
| 2,5-hexanedione, chiral amino acid esters | MgI2 | N-substituted chiral pyrrole derivatives | sioc-journal.cn |
| 2,5-hexanedione, primary amines | Smectite clays, solvent-free | N-substituted pyrroles | ajol.info |
Condensations with Urea (B33335) and Related Derivatives
The condensation of dicarbonyl compounds with urea and its derivatives presents an alternative route to aminopyrroles, although it is more commonly associated with the synthesis of other heterocyclic systems like pyrimidines in the Biginelli reaction. organic-chemistry.org The reaction of urea with a 1,4-dicarbonyl compound could theoretically lead to a 2-aminopyrrole derivative, but this specific application for synthesizing 5-nitro-1H-pyrrol-2-amine is not extensively documented in the provided search results.
Urea itself can undergo various condensation reactions, often catalyzed by acids or bases, to form a range of products. google.comwikipedia.org For instance, the reaction of urea with aldehydes can produce urea-aldehyde condensates, with the reaction conditions influencing the degree of polymerization. google.comgoogle.com The synthesis of glycerol (B35011) carbonate from glycerol and urea highlights the utility of urea as a carbonyl source in cyclization reactions. mdpi.com
Ring Transformation and Rearrangement Strategies
Ring transformation and rearrangement reactions offer powerful alternative pathways to synthesize pyrrole derivatives from other heterocyclic precursors. These methods can provide access to substitution patterns that are not easily achievable through direct cyclocondensation.
Recyclization from Thiophene-Containing Precursors
The recyclization of thiophene (B33073) derivatives into other heterocycles is a known synthetic strategy, although specific examples of transforming thiophenes into 5-nitro-1H-pyrrol-2-amine were not found in the provided search results. The general principle involves the ring-opening of the thiophene, often through desulfurization or other chemical means, followed by recyclization with a suitable nitrogen source. This approach can be particularly useful for accessing pyrroles with specific substitution patterns.
Cyclization Pathways Involving Isonitrile Intermediates
Isonitriles are versatile building blocks in organic synthesis due to the unique reactivity of the isocyano group. nih.gov They can participate in various cyclization reactions to form a wide range of heterocyclic compounds, including pyrroles. nih.govbeilstein-journals.org
One common strategy involves the [3+2] cycloaddition of an isonitrile with a suitable three-atom component. For example, the reaction of isocyanides with activated alkynes or alkenes can lead to the formation of pyrrole derivatives. mdpi.com The activation of isonitriles with a catalyst, such as a silver or palladium complex, can facilitate their deprotonation and subsequent reaction with electrophiles. nih.govrsc.org
A specific example involves the silver-catalyzed reaction of isonitriles with Michael acceptors, where subsequent cyclization of the intermediate leads to a dihydropyrrole, which can then be tautomerized to the corresponding pyrrole. nih.gov The use of chiral catalysts can also enable the enantioselective synthesis of pyrrole derivatives. nih.gov While the direct synthesis of 5-nitro-1H-pyrrol-2-amine via an isonitrile-based route is not explicitly described, the versatility of isonitrile chemistry suggests its potential for constructing such a molecule. For instance, a suitably substituted nitro-containing component could be reacted with an isonitrile that provides the amino group.
| Precursor Type | Key Reagents/Catalysts | Intermediate/Product Type | Reference |
| Isonitrile, Michael acceptor | Silver catalyst, base | Dihydropyrrole, Pyrrole | nih.gov |
| N-acyl-o-alkynylanilines, Isonitriles | Pd(II) catalyst on 2D MOF | 2-aminoquinoline derivatives | rsc.org |
| 2-isocyano-1,1'-biphenyl | Silver salt oxidant | 6-phosphorylated phenanthridines | sioc-journal.cn |
| 2-vinylanilines, isocyanides | Selenium catalyst, K3PO4 | 2-aminoquinoline derivatives | researchgate.net |
Catalytic Strategies in Nitroaminopyrrole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic strategies have been developed for the synthesis of pyrroles, including those bearing nitro and amino groups.
Organocatalysis has emerged as a powerful tool for pyrrole synthesis. For example, L-tryptophan has been used as an organocatalyst for the Paal-Knorr reaction between hexane-2,5-dione and aromatic amines under solvent-free conditions. rsc.org This approach offers advantages such as low toxicity and cost-effectiveness. The proposed mechanism involves the activation of the dicarbonyl compound by the amino acid catalyst through hydrogen bonding, facilitating the nucleophilic attack of the amine. rsc.org
Metal-based catalysts are also widely employed. Iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines in water, providing a mild and efficient route to N-substituted pyrroles. organic-chemistry.org Palladium catalysts have been utilized in oxidative C-H activation/alkylation reactions of N-H pyrroles and in the oxidative arylation of N-homoallylic amines followed by aza-Wacker cyclization to construct polysubstituted pyrroles. organic-chemistry.org
The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reuse. rsc.org For instance, MIL-53(Al) has been successfully used as a catalyst for the synthesis of pyrroles under solvent-free conditions. rsc.org
While these catalytic methods are generally applicable to pyrrole synthesis, their specific application to the synthesis of 1H-pyrrol-2-amine, 5-nitro- would require the use of appropriately substituted starting materials. The choice of catalyst and reaction conditions would be crucial to ensure compatibility with the nitro and amino functionalities.
| Catalyst Type | Reactants | Key Features | Reference |
| Organocatalyst (L-tryptophan) | Hexane-2,5-dione, aromatic amines | Solvent-free, mild conditions | rsc.org |
| Metal Catalyst (FeCl3) | 2,5-dimethoxytetrahydrofuran, amines | Aqueous medium, mild conditions | organic-chemistry.org |
| Heterogeneous Catalyst (MIL-53(Al)) | Dicarbonyl compounds, amines | Solvent-free, reusable catalyst | rsc.org |
| Palladium Catalyst | N-homoallylicamines, arylboronic acids | Oxidative C-C and C-N bond formation | organic-chemistry.org |
Organocatalytic Approaches and Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the synthesis of pyrroles, providing a metal-free and environmentally benign alternative to traditional methods. rsc.orgresearchgate.net Chiral organic molecules, in particular, have enabled the development of asymmetric syntheses, leading to enantiomerically enriched pyrrole derivatives. frontiersin.orgbeilstein-journals.org
Design and Application of Bifunctional Catalyst Systems
Bifunctional catalysts, which possess both acidic and basic sites, have proven highly effective in the synthesis of pyrroles. mdpi.commdpi.com These catalysts can facilitate multiple reaction steps in a single pot, enhancing efficiency. For instance, aluminas containing both Brønsted and Lewis acid sites can catalyze the Paal-Knorr synthesis of N-substituted pyrroles from γ-diketones and primary amines. mdpi.com The presence of Brønsted acid sites is particularly beneficial for the condensation and dehydration steps of the reaction. mdpi.com
Another example involves the use of Preyssler heteropolyacids supported on mesoporous alumina. mdpi.com These materials act as bifunctional catalysts, enabling the synthesis of pyrrole derivatives under solvent-free conditions. mdpi.com The dual acid-base properties of these catalysts are crucial for promoting the necessary transformations. mdpi.com Bifunctional amine-thiourea catalysts have also been employed in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, showcasing the versatility of this approach. beilstein-journals.org
A notable development in bifunctional catalysis involves pyrrole-based scaffolds with imine or hydrazone substituents at the 2 and 5 positions. uchicago.edu In these systems, the imine/hydrazone nitrogens act as pendant bases, while the pyrrole ring can undergo a two-electron redox couple, allowing for the transfer of hydrogen atoms. uchicago.edu This cooperative functionality has been harnessed in various catalytic reactions. uchicago.edu
Table 1: Examples of Bifunctional Catalysts in Pyrrole Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
| Alumina (CATAPAL 200) | Paal-Knorr condensation | Contains acidic and basic sites; high percentage of Brønsted–Lewis acid sites. mdpi.com | mdpi.com |
| Preyssler heteropolyacids on alumina | Paal-Knorr synthesis | Bifunctional acid-base properties; solvent-free conditions. mdpi.com | mdpi.com |
| Amine-thiourea catalyst | Asymmetric Henry reaction | Multiple hydrogen-bond donors. beilstein-journals.org | beilstein-journals.org |
| Pyrrole-based scaffold with imines/hydrazones | Redox and proton transfer | Metal-ligand cooperativity; storage of protons and electrons. uchicago.edu | uchicago.edu |
Enantioselective Pyrrole Functionalization
The development of enantioselective methods for functionalizing the pyrrole ring is a significant area of research, as chiral pyrrole motifs are present in numerous biologically active compounds. thieme-connect.com One approach involves the cation-directed N-functionalization of pyrroles. thieme-connect.comthieme.de This method utilizes a simple ammonium (B1175870) salt catalyst in the presence of an aqueous base to achieve enantioselective N-functionalization without the need for an acidifying group on the pyrrole. thieme.de The reaction of imines, formed in situ, undergoes a cation-directed cyclization with high N-regioselectivity, yielding products with high enantiomeric ratios. thieme-connect.com
Asymmetric synthesis can be defined as a reaction where an achiral unit is converted into a chiral unit, resulting in unequal amounts of stereoisomers. uwindsor.ca This is crucial in the synthesis of bioactive compounds where a specific stereoisomer is often more potent. nih.gov For instance, in the synthesis of β2-amino acids, a confined imidodiphosphorimidate (IDPi) catalyst has been used to achieve high yields, purity, and enantioselectivity. mpg.de
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a versatile and efficient platform for the synthesis of substituted pyrroles, including nitroaminopyrroles. Metals like palladium, gold, and rhodium have been extensively used to mediate a variety of transformations. wiley.com
Palladium-Mediated Reactions (e.g., Decarboxylative Processes)
Palladium-catalyzed reactions are well-established for C-C bond formation. nih.gov Decarboxylative coupling reactions, in particular, represent an attractive synthetic strategy as they often use readily available starting materials and release carbon dioxide as the only byproduct. chemrxiv.org For instance, palladium-catalyzed decarboxylative allylation of racemic β-ketoesters has been developed for the enantioconvergent synthesis of quaternary stereocenters. organic-chemistry.org This process involves a chiral palladium catalyst that facilitates both the breaking and forming of C-C bonds in a stereoselective manner. organic-chemistry.org
Furthermore, palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates has been shown to be an efficient method for synthesizing OTf-arylalkyne scaffolds. rsc.org This transformation exhibits an interesting inversion of the typical chemoselectivity order. rsc.org The synthesis of α-aryl nitriles can also be achieved through the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides and triflates. nih.gov These methods highlight the potential for creating functionalized pyrrole rings through carefully designed palladium-catalyzed decarboxylative strategies.
Gold-Catalyzed Cascade Hydroamination/Cyclization
Gold catalysts have emerged as powerful tools for activating C-C multiple bonds towards nucleophilic attack, enabling a range of cascade reactions. beilstein-journals.orgbeilstein-journals.org Gold(I)-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a direct route to multi-substituted pyrroles. organic-chemistry.org This intermolecular approach uses easily accessible starting materials and offers high regioselectivity and functional group tolerance. organic-chemistry.org
Gold catalysis is also effective in the synthesis of N-aminopyrroles through the intramolecular cyclization of β-allenylhydrazones. beilstein-journals.org This method proceeds under mild conditions with short reaction times. beilstein-journals.org A triple cascade catalysis enabled by gold has been developed for the synthesis of amines via the reductive hydroamination of alkynes with nitroarenes, showcasing exceptional functional group tolerance. nih.gov Intramolecular gold-catalyzed hydroamination of N-alkynyl indoles has been utilized to produce functionalized 3H-pyrrolo[1,2,3-de]quinoxalines. mdpi.com
Table 2: Gold-Catalyzed Reactions for Pyrrole Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
| Cascade Hydroamination/Cyclization | α-Amino ketones and alkynes | Gold(I) catalyst | High regioselectivity, wide functional group tolerance. organic-chemistry.org | organic-chemistry.org |
| Intramolecular Cyclization | β-Allenylhydrazones | Gold(I) catalyst | Mild conditions, short reaction times. beilstein-journals.org | beilstein-journals.org |
| Reductive Hydroamination | Alkynes and nitroarenes | Triple Au-H/Au+/Au-H relay catalysis | Exceptional functional group tolerance. nih.gov | nih.gov |
| Intramolecular Hydroamination | N-Alkynyl indoles | Gold catalyst | Synthesis of condensed polycyclic structures. mdpi.com | mdpi.com |
Rhodium-Catalyzed Transannulation Reactions
Rhodium-catalyzed transannulation reactions have proven to be a powerful strategy for the synthesis of polysubstituted pyrroles from readily available 1,2,3-triazoles. organic-chemistry.org This method involves the rhodium-catalyzed ring-opening of N-sulfonyl-1,2,3-triazoles to form rhodium iminocarbenoid intermediates, which then react with various partners to form the pyrrole ring. nih.govnih.gov
The transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers, catalyzed by rhodium complexes such as Rh₂(OAc)₄, enables the synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org This methodology has been applied to the formal synthesis of the antitumor agent neolamellarin A. organic-chemistry.org Similarly, the reaction of 1-sulfonyl triazoles with nitriles in the presence of a rhodium(II) catalyst yields imidazoles, demonstrating the versatility of the rhodium iminocarbenoid intermediates. nih.govnih.gov
The scope of this reaction has been extended to N-(per)fluoroalkyl-1,2,3-triazoles, which undergo rhodium-catalyzed transannulation with terminal alkynes to produce N-perfluoroalkyl-3,4-disubstituted pyrroles as the major products. beilstein-journals.org This reaction proceeds under microwave heating and does not require a silver(I) co-catalyst. beilstein-journals.org These rhodium-catalyzed methods provide a streamlined and regioselective route to a wide variety of substituted pyrroles. rsc.org
Manganese-Catalyzed Dehydrogenative Cyclizations
The use of earth-abundant and low-toxicity metals like manganese in catalysis aligns with the principles of sustainable chemistry. nih.gov Manganese-catalyzed reactions have emerged as powerful alternatives to those using precious metals like iridium or ruthenium for challenging dehydrogenation processes. nih.gov One such application is the synthesis of pyrroles via dehydrogenative coupling or cyclization reactions.
A general and selective manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only byproducts. organic-chemistry.orgnih.govorganic-chemistry.org This method demonstrates high selectivity, avoiding the formation of common side products like pyrrolidines, cyclic imides, and lactones. nih.govorganic-chemistry.org The reaction is catalyzed by a stable manganese complex, often requiring a relatively low catalyst loading. nih.govnih.govorganic-chemistry.org For instance, Mn complexes stabilized by PN₅P ligands have proven to be highly efficient for the synthesis of pyrroles from alcohols and amino alcohols, proceeding under mild conditions. nih.gov
While direct manganese-catalyzed dehydrogenative cyclization to form 1H-Pyrrol-2-amine, 5-nitro- has not been explicitly reported, a plausible synthetic strategy can be envisioned. This would involve the manganese-catalyzed formation of a pyrrole ring from suitable precursors, followed by functionalization. For example, a dehydrogenative coupling of a substituted 1,4-diol with an amine could form the pyrrole core. Subsequent electrophilic nitration at the electron-rich C5 position, followed by the introduction of an amino group at the C2 position, could yield the target compound. The development of manganese catalysts that can tolerate nitro and amino groups or their precursors is a key area for future research. beilstein-journals.org
Manganese-catalyzed C-C and C-N bond formation through "borrowing hydrogen" or "hydrogen auto-transfer" reactions represents another sustainable approach. beilstein-journals.org In this process, an alcohol is temporarily dehydrogenated by the manganese catalyst to form a reactive aldehyde or ketone, which then couples with a nucleophile. The borrowed hydrogen is then returned in a final reduction step. beilstein-journals.org This methodology has been successfully applied to the N-alkylation of amines, including nitroarenes, using alcohols as the alkylating agents. beilstein-journals.org
A hypothetical route to a substituted 5-nitro-1H-pyrrol-2-amine could involve the manganese-catalyzed reaction of a suitable amino alcohol with a nitro-substituted carbonyl compound, followed by intramolecular cyclization and dehydration. The versatility of manganese catalysts in mediating various bond formations holds promise for the development of novel, direct routes to complex nitroaminopyrroles. rsc.org
Application of Heterogeneous Catalysts (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) have garnered significant attention as heterogeneous catalysts due to their high surface area, tunable porosity, and the potential for incorporating diverse functional groups. alfa-chemistry.comfrontiersin.orgresearchgate.netchim.itmdpi.com This modularity allows for the rational design of catalysts for specific organic transformations, bridging the gap between homogeneous and heterogeneous catalysis. researchgate.net In the context of nitroaminopyrrole synthesis, MOFs can be engineered to possess acidic, basic, or bifunctional sites capable of catalyzing the necessary bond-forming reactions. nih.govmdpi.com
MOFs with inherent basicity, derived from either the metal nodes or the organic linkers, are particularly relevant for base-catalyzed reactions like Knoevenagel, aldol, and Michael additions, which are often key steps in pyrrole synthesis. nih.gov For instance, amino-functionalized MOFs, such as those derived from 2-aminobenzene-1,4-dicarboxylic acid (NH₂-BDC), have been shown to be effective catalysts. chim.itrsc.orgresearchgate.net The amino groups within the MOF structure can act as basic sites to facilitate condensation reactions. rsc.org
A potential application of MOFs in the synthesis of substituted nitroaminopyrroles could involve a multi-component reaction catalyzed by a bifunctional MOF. For example, a MOF containing both Lewis acidic metal sites (e.g., Zr⁴⁺ or Cr³⁺) and Brønsted acidic or basic functional groups on the organic linkers could catalyze a cascade reaction. mdpi.com The Lewis acid sites could activate a carbonyl compound, while the basic amino groups on the linker could promote the condensation with an amine and a nitroalkane, leading to the formation of the pyrrole ring.
The synthesis of N-amino-2-pyridone and pyrano[2,3-c]pyrazole derivatives has been successfully achieved using a nanoporous MOF catalyst, MIL-101(Cr)-N(CH₂PO₃H₂)₂, demonstrating the capability of functionalized MOFs to catalyze multi-component reactions leading to N-amino heterocycles. google.com In a model reaction for the synthesis of N-amino-2-pyridones, various catalysts were tested, with the functionalized MOF showing superior performance. google.com
Table 1: Catalyst Performance in the Synthesis of N-amino-2-pyridone Derivatives google.com
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | MIL-101(Cr)-N(CH₂PO₃H₂)₂ | 15 | 95 |
| 2 | MIL-101(Cr)-NH₂ | 120 | 70 |
| 3 | H₃PO₄ | 180 | 40 |
| 4 | HCl | 240 | Trace |
| 5 | H₂SO₄ | 240 | Trace |
| 6 | No catalyst | 360 | No reaction |
| Reaction conditions: 4-nitrobenzaldehyde (B150856) (1 mmol), ethyl cyanoacetate (1 mmol), hydrazine (B178648) hydrate (B1144303) (1.2 mmol), malononitrile (B47326) (1.1 mmol) in refluxing ethanol. |
Furthermore, MOFs have been employed in the reduction of nitroarenes. For example, an ionic liquid-functionalized MOF-5 has been used as a recyclable heterogeneous catalyst for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) with high efficiency. nih.gov This highlights the potential of MOFs to be used in the final step of a synthetic sequence to generate the amino group from a nitro precursor.
Sustainable and Green Chemistry Methodologies in Nitroaminopyrrole Synthesis
Green chemistry principles, such as the use of solvent-free conditions and alternative energy sources like microwaves, are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. researchgate.netrsc.orgrsc.org
Solvent-Free Reaction Conditions
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. rsc.orgrsc.org These reactions can also lead to higher reaction rates, improved yields, and simpler work-up procedures. The synthesis of pyrrole derivatives has been successfully achieved under solvent-free conditions using various catalytic systems.
A notable example is the catalyst- and solvent-free, three-component reaction for the synthesis of tetrasubstituted pyrroles at room temperature. researchgate.net This method involves the reaction of primary amines with 1,3-dicarbonyl compounds and β-nitrostyrene, yielding 1,2,3,4-tetrasubstituted pyrroles in good to excellent yields. researchgate.net This approach is highly atom-economical and environmentally benign. researchgate.net
Table 2: Solvent-Free Synthesis of Tetrasubstituted Pyrroles researchgate.net
| Entry | Amine | 1,3-Dicarbonyl | β-Nitrostyrene | Product | Time (h) | Yield (%) |
| 1 | Aniline | Acetylacetone | β-Nitrostyrene | 1,5-dimethyl-2-nitro-3,4-diphenyl-1H-pyrrole | 3 | 94 |
| 2 | Benzylamine | Acetylacetone | β-Nitrostyrene | 1-benzyl-5-methyl-2-nitro-3,4-diphenyl-1H-pyrrole | 3.5 | 92 |
| 3 | Aniline | Ethyl acetoacetate | β-Nitrostyrene | Ethyl 5-methyl-2-nitro-1,4-diphenyl-1H-pyrrole-3-carboxylate | 4 | 90 |
| 4 | 4-Chloroaniline | Acetylacetone | β-Nitrostyrene | 1-(4-chlorophenyl)-5-methyl-2-nitro-3,4-diphenyl-1H-pyrrole | 3.5 | 93 |
| Reaction conditions: Amine (1 mmol), 1,3-dicarbonyl (1 mmol), β-nitrostyrene (1 mmol), room temperature, white light. |
This methodology provides a direct route to pyrroles containing a nitro group. To synthesize a compound like 1H-Pyrrol-2-amine, 5-nitro-, one could envision a multi-component reaction using a suitable amine precursor that can be later converted to the free amino group, or a subsequent amination step.
Another solvent-free approach involves the use of a catalytic amount of calcium nitrate tetrahydrate for the synthesis of N-substituted pyrroles. researchgate.net This method is mild and tolerates a variety of functional groups. researchgate.net The synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds from L-tryptophan derivatives has also been achieved under solvent-free conditions by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide. mdpi.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. chim.itnih.govpensoft.net The application of microwave irradiation has been extensively explored for the synthesis of various pyrrole derivatives. chim.itnih.govpensoft.net
Several multi-component reactions for pyrrole synthesis have been successfully adapted to microwave conditions. For instance, a microwave-assisted protocol for the synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles has been developed from the reaction of benzoin, substituted anilines, and malononitrile in the presence of concentrated HCl and pyridine in ethanol. nih.gov
Table 3: Microwave-Assisted Synthesis of 2-Amino-4,5-diphenylpyrrole-3-carbonitriles nih.gov
| Entry | Substituted Aniline | Product | Time (min) | Yield (%) |
| 1 | p-Nitroacetanilide | 2-amino-1-(4-acetamidophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 25 | 78 |
| 2 | N,N-Dimethylaniline | 2-amino-1-(4-(dimethylamino)phenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 25 | 75 |
| 3 | o-Anisidine | 2-amino-1-(2-methoxyphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 25 | 72 |
| 4 | Aniline | 2-amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile | 25 | 80 |
| Reaction conditions: Benzoin (0.01 mol), substituted aniline, malononitrile (0.01 mol), conc. HCl, pyridine, ethanol, microwave irradiation (240 W). |
The synthesis of pyrroles under microwave irradiation can also be catalyzed by metal salts. A review highlights the microwave synthesis of pyrrole-based compounds by reacting various amines with 2,5-dimethoxytetrahydrofuran in the presence of Mn(NO₃)₂·4H₂O. pensoft.net The optimal conditions were found to be solvent-free at 120 °C for 20 minutes. pensoft.net
Furthermore, the intramolecular cyclocondensation of 2-amino acid-derived enamine-type Schiff bases to yield 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones has been optimized using microwave irradiation and sodium ethoxide, affording moderate-to-high yields. mdpi.com This demonstrates the utility of microwave heating for the construction of highly substituted pyrrole rings. mdpi.com
To synthesize 1H-Pyrrol-2-amine, 5-nitro- using a microwave-assisted protocol, a potential route could involve a multi-component reaction of a suitable β-nitro-enamine or a related precursor with other synthons under microwave irradiation. The rapid and efficient heating provided by microwaves could facilitate the cyclization and aromatization steps, leading to the desired product in a significantly reduced timeframe compared to conventional methods.
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1h Pyrrol 2 Amine, 5 Nitro
Mechanistic Pathways for Nitro Group Introduction and Reactivity
The synthesis of 5-nitro-1H-pyrrol-2-amine derivatives can be approached in two primary ways: by introducing the nitro group onto a pre-existing pyrrole (B145914) ring or by constructing the pyrrole ring from a nitro-containing precursor.
The direct nitration of pyrrole derivatives is a common method for introducing a nitro group. researchgate.net For the pyrrole ring, nitration typically occurs at the 2-position. researchgate.net Reagents like acetyl nitrate (B79036), often generated in situ from nitric acid and acetic anhydride (B1165640), are frequently employed under controlled, low-temperature conditions to prevent polymerization of the acid-sensitive pyrrole ring. researchgate.netvulcanchem.com
Alternatively, the pyrrole ring can be synthesized using a nitro-substituted starting material. One established route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netwikipedia.org A variation of this allows for the formation of the target compound, such as the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)phenol from 5-nitro-2-aminophenol and 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid. prepchem.com Multi-component reactions involving nitroalkenes also provide a pathway to highly functionalized pyrroles. organic-chemistry.org
The nitro group itself is a versatile functional handle for further transformations. Its most common reaction is reduction to an amino group, which can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or lithium aluminum hydride. smolecule.comsmolecule.com This conversion dramatically alters the electronic properties of the pyrrole ring, turning the strongly deactivating nitro group into a strongly activating amino group.
Table 1: Selected Methods for Nitro Group Introduction in Pyrrole Synthesis
| Method | Reagents & Conditions | Precursor Type | Finding | Citation |
|---|---|---|---|---|
| Direct Nitration | Acetyl nitrate in acetic anhydride, low temperature (e.g., -10°C) | Substituted Pyrrole | Effective for nitrating the pyrrole ring, often favoring the 2-position. Careful temperature control is crucial. | researchgate.netvulcanchem.com |
| Paal-Knorr Synthesis | 2,5-Dimethoxytetrahydrofuran, glacial acetic acid | Nitro-substituted Amine (e.g., 5-nitro-2-aminophenol) | Builds the pyrrole ring onto a precursor that already contains the nitro group. | prepchem.com |
| Multi-component Reaction | Nitroalkene, enaminone, amine | Nitroalkene and other components | A one-pot method to construct highly substituted pyrroles containing a nitro group. | organic-chemistry.org |
Investigating the Reactivity Profile of the Pyrrole Amine Functionality
The 2-amino group imparts significant nucleophilic character to the molecule, although its reactivity is modulated by the delocalization of its lone pair into the aromatic pyrrole system and the electron-withdrawing effect of the 5-nitro group.
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, similar to ammonia (B1221849) and other amines. savemyexams.com It can readily attack a wide range of electrophilic centers. These reactions include alkylation with alkyl halides and acylation with acyl chlorides or anhydrides to form the corresponding N-substituted and N-acylated pyrrole derivatives, respectively. evitachem.com The nucleophilicity of the amino group is fundamental to building more complex molecular architectures from the 1H-pyrrol-2-amine scaffold.
As a primary amine, the 2-amino group undergoes condensation reactions with aldehydes and ketones. The initial nucleophilic attack of the amine on the carbonyl carbon leads to a carbinolamine intermediate, which then dehydrates to form an imine (or Schiff base). These imine intermediates can be stable, isolable compounds or can serve as reactive intermediates for subsequent cyclization or addition reactions, providing a pathway to fused heterocyclic systems or other complex structures.
Nucleophilic Substitution Reactions and Their Scope
Intramolecular Rearrangements and Cycloaddition Reactions within Pyrrole Systems
The pyrrole ring, particularly when activated or deactivated by substituents like nitro groups, can participate in various pericyclic reactions.
Nitropyrroles have been shown to function as dienophiles in Diels-Alder [4+2] cycloaddition reactions. conicet.gov.ar The electron-withdrawing nitro group lowers the energy of the LUMO of the pyrrole's double bond, making it susceptible to attack by electron-rich dienes. conicet.gov.arconicet.gov.ar These reactions often proceed with high regioselectivity, with the diene adding to the nitro-substituted double bond. conicet.gov.ar The resulting cycloadducts can then undergo further transformations, such as the thermal extrusion of the nitro group as nitrous acid, leading to the formation of new aromatic or hydroaromatic systems. conicet.gov.arconicet.gov.ar
Intramolecular rearrangements are also documented within pyrrole systems. These can include Current time information in Bangalore, IN.mdpi.com-sigmatropic rearrangements where substituents migrate around the pyrrole ring under thermal conditions. researchgate.net While specific studies on 1H-pyrrol-2-amine, 5-nitro- are limited, the general reactivity patterns of substituted pyrroles suggest that such rearrangements could be plausible under appropriate conditions. Intramolecular cycloadditions can also occur, for instance, in tertiary alkenylfurfurylamines where a nitro group on the ring influences the reaction outcome. researchgate.net
Characterization and Role of Transient Intermediates in Pyrrole Formation (e.g., Zwitterions, Enaminones)
The synthesis of the pyrrole core often proceeds through key transient intermediates that dictate the final structure of the product.
Enaminones are particularly versatile intermediates in modern pyrrole synthesis. researchgate.net These compounds, which contain a conjugated system of an amine, an alkene, and a ketone, are both nucleophilic and electrophilic. They are often formed in situ, for example, from the reaction of a primary amine with a diketene (B1670635). organic-chemistry.org The resulting enaminone can then undergo a Michael-type addition to an electron-deficient alkene, such as a nitrostyrene (B7858105), followed by cyclization and aromatization to yield a highly functionalized pyrrole. organic-chemistry.org N-propargylic β-enaminones are also recognized as valuable substrates for synthesizing a variety of heterocyclic compounds, including pyrroles. metu.edu.tr
Zwitterions , molecules that contain both positive and negative charges, can also play a role in pyrrole chemistry. While often discussed in the context of self-assembly and molecular recognition, zwitterionic intermediates can be formed during certain synthetic transformations. nih.govnih.gov For example, pyrrole-based zwitterionic systems have been synthesized that include a carboxylate anion and a pyridinium (B92312) cation. nih.gov The formation of zwitterionic species can influence reaction pathways and the aggregation state of molecules in solution. nih.govcsic.es
Tautomeric Equilibria and Dynamic Processes in Pyrrol-2-amine Systems
2-Aminopyrrole and its derivatives can exist in a tautomeric equilibrium between the 2-amino-1H-pyrrole form and various 2-imino-2,5-dihydro-1H-pyrrole (or iminopyrrole) forms. mdpi.comnih.gov This prototropic tautomerism involves the migration of a proton.
Quantum chemical calculations and experimental studies on the parent 2-aminopyrrole indicate that the amino tautomer is generally the more stable form. mdpi.comrsc.org However, the relative stability can be influenced by substitution and the solvent environment. rsc.org The presence of the strongly electron-withdrawing 5-nitro group in 1H-pyrrol-2-amine, 5-nitro- would be expected to significantly influence this equilibrium by affecting the electron density and proton affinity of the different nitrogen and carbon atoms in the ring. While the amino form is more stable, the imino tautomers are noteworthy for their exceptionally high calculated proton basicity, suggesting they could act as potent organic superbases if they could be isolated or their formation favored. mdpi.comnih.gov
Table 2: Tautomeric Forms of the 2-Aminopyrrole System
| Tautomer Name | Structure | Key Features | Citation |
|---|---|---|---|
| 2-Amino-1H-pyrrole | ![]() |
Generally the most stable tautomer; aromatic system. | mdpi.comrsc.org |
| 5-Imino-pyrrolin-2-amine | ![]() |
An imino tautomer; less stable than the amino form. | mdpi.comnih.gov |
| 2-Imino-2,5-dihydro-1H-pyrrole |
| An imino tautomer; exhibits high calculated basicity at the imino nitrogen. | mdpi.comnih.gov |
Advanced Spectroscopic and Crystallographic Structural Characterization of 1h Pyrrol 2 Amine, 5 Nitro and Its Derivatives
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic methods are essential for elucidating the intricate structural details of 1H-Pyrrol-2-amine, 5-nitro- and its related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry offer complementary information to build a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms. For derivatives of 1H-Pyrrol-2-amine, 5-nitro-, various NMR techniques are employed to establish their precise molecular architecture.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic compounds. In the case of pyrrole (B145914) derivatives, these methods help identify the positions of substituents on the pyrrole ring. For instance, the nitro group (-NO₂) is a strong electron-withdrawing group, which deshields adjacent protons, causing their signals to appear at a lower field (higher ppm) in the ¹H NMR spectrum. Similarly, the carbon atoms attached to or near the nitro group will also be deshielded in the ¹³C NMR spectrum, with the carbonyl carbon of a pyrrolidinone ring appearing around 170 ppm.
Detailed ¹H and ¹³C NMR data for various pyrrole derivatives have been reported. For example, in N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylpyridine-2-carboximidamide, the methyl groups on the pyrrole ring show distinct signals. The chemical shifts of aromatic protons in related compounds typically appear in the range of δ 7.2–8.1 ppm, while amine group protons are found between δ 5.1–6.3 ppm.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation
Chemical Ionization (CI) Mass Spectrometry and Thermal Isomerization
Solid-State Structural Determination and Intermolecular Interactions
The three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. The analysis of a crystal of N-(4-nitrophenyl)pyrrolidin-2-amine revealed that it crystallizes in the monoclinic space group P21/c. The asymmetric unit of this compound contains two crystallographically independent molecules, denoted as A and B. This indicates a degree of structural complexity in the solid state.
Table 2: Crystal Data and Structure Refinement for N-(4-nitrophenyl)pyrrolidin-2-amine
| Parameter | Value |
|---|---|
| Empirical formula | C10H13N3O2 |
| Formula weight | 207.23 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 11.234(3) |
| b (Å) | 11.456(4) |
| c (Å) | 16.345(6) |
| β (°) | 106.98(3) |
| Volume (ų) | 2008.3(12) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.370 |
The SCXRD data allows for the precise determination of bond lengths, bond angles, and torsional angles, defining the molecule's geometry and conformation. In the two independent molecules (A and B) of N-(4-nitrophenyl)pyrrolidin-2-amine, the pyrrolidine (B122466) ring adopts an envelope conformation. The dihedral angles between the mean plane of the pyrrolidine ring and the phenyl ring are 80.8(2)° for molecule A and 81.3(2)° for molecule B, indicating a significant twist between these two ring systems. The nitro group is also twisted relative to the phenyl ring, with dihedral angles of 10.3(9)° in molecule A and 5.7(6)° in molecule B. These conformational details are stabilized by a network of intermolecular hydrogen bonds.
While the provided data for N-(4-nitrophenyl)pyrrolidin-2-amine focuses on a centrosymmetric space group (P21/c), which does not allow for the determination of absolute configuration as it contains inversion centers, SCXRD is the primary method for this purpose in chiral, non-centrosymmetric crystals. For chiral derivatives of 1H-Pyrrol-2-amine, 5-nitro-, crystallizing in a non-centrosymmetric space group would allow for the use of anomalous dispersion effects to determine the absolute configuration of the stereocenters, which is a critical aspect for understanding the biological activity of chiral molecules.
Precision Determination of Molecular Geometry and Conformation
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. iucr.org These plots allow for the calculation of the percentage contribution of each type of contact to the total Hirshfeld surface area. nih.gov For pyrrole derivatives, common interactions include those involving hydrogen, carbon, oxygen, and nitrogen atoms.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Related Compounds
| Interaction Type | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline nih.gov | (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one researchgate.net | (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate researchgate.net |
| H···H | 30.6% | 48.4% | 49.4% |
| O···H/H···O | 24.8% | 15.0% | 20.0% |
| C···H/H···C | 14.4% | 31.7% | 23.2% |
| C···C | 5.5% | - | - |
| N···H/H···N | 5.6% | 3.1% | - |
| S···H/H···S | 7.3% | - | - |
| Other | 1.8% | 1.8% (O···C/C···O) | - |
Note: This table is illustrative and based on data from related compounds to infer potential interaction patterns for 1H-Pyrrol-2-amine, 5-nitro-.
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are fundamental directional interactions that significantly influence the supramolecular assembly in the crystals of pyrrole derivatives. uni-regensburg.de In the context of 1H-Pyrrol-2-amine, 5-nitro-, the amine (N-H) and pyrrole (C-H) groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors.
In related crystal structures, these interactions are consistently observed to form robust networks. For example, in crystals of 2-Amino-5-nitro-pyridinium hydrogen selenate, N-H···O and C-H···O hydrogen bonds link cations and anions to generate a three-dimensional network. nih.gov Similarly, in various pyrrole derivatives, molecules are often linked by N-H···O hydrogen bonds, which can form distinct motifs such as chains or ribbons. researchgate.net The crystal structure of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, for instance, features molecules linked by N—H⋯O hydrogen bonds into C(7) chains that form ribbons. researchgate.net In more complex systems, such as hydroxylammonium frameworks with nitroamine-substituted azoles, strong ion-assisted hydrogen bonds are observed between the functional groups, creating highly ordered layered structures. nih.gov The stability conferred by N-H···O bonds is generally greater than that from weaker C-H···O interactions. uni-regensburg.de The interplay of these hydrogen bonds is a primary factor controlling the supramolecular architecture. researchgate.net
Characterization of Aromatic Stacking (C-H…π and π–π Interactions)
Aromatic stacking, encompassing both C-H…π and π–π interactions, represents another critical class of noncovalent forces that contribute to the stability and structure of crystalline solids containing aromatic rings like pyrrole. d-nb.infomdpi.com
C-H…π interactions involve a C-H bond pointing towards the face of a π-system. rsc.org In the crystal packing of pyrrole derivatives, these interactions often connect larger structural motifs that are formed by stronger hydrogen bonds. researchgate.netresearchgate.net For example, C-H…π interactions can link molecular chains or ribbons into a more extensive three-dimensional network. researchgate.net
Morphological Characterization in Functional Materials (e.g., Nanocomposites)
The unique chemical structure of 1H-Pyrrol-2-amine, 5-nitro- and its derivatives makes them interesting candidates for incorporation into functional materials, such as polymer nanocomposites for sensing applications. The morphology of these nanocomposites is a critical factor that dictates their performance.
A recent study explored the impact of nitro-substituted pyrroles on the morphology and dopamine (B1211576) sensing capabilities of polyaniline (PANI) nanocomposites. researchgate.net In this work, isomers such as 2-nitro-1H-pyrrole and 3-nitro-1H-pyrrole were integrated into a PANI matrix. The resulting nanocomposites were characterized using techniques that included scanning electron microscopy (SEM). researchgate.net The research revealed that the incorporation of the nitro-pyrrole moiety significantly influenced the nanostructure morphology of the PANI composite. researchgate.net Such nanocomposites can feature nanoparticles with diameters of less than 5 nm, which are highly intermixed within the polymer matrix. science.gov
The PANI:3-nitro-1H-pyrrole nanocomposite sensor, in particular, demonstrated superior performance in dopamine detection, which was linked to its specific morphological and electronic properties. researchgate.net This highlights how the chemical functionalization of the pyrrole ring directly translates to changes in the macroscopic morphology and, consequently, the functional properties of the final nanocomposite material. researchgate.net
Computational Chemistry and Theoretical Investigations of 1h Pyrrol 2 Amine, 5 Nitro
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure of 1H-Pyrrol-2-amine, 5-nitro-. These methods provide a detailed picture of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies on Reactivity and Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 1H-Pyrrol-2-amine, 5-nitro-. DFT calculations can predict molecular geometries, vibrational frequencies, and the energies of molecular orbitals. For substituted pyrrole (B145914) derivatives, DFT has been employed to study their structural properties and reactivity. researchgate.net For instance, different functionals like B3LYP, B3PW91, and M06-2X with various basis sets such as 6-311++G(d,p) are used to analyze properties like frontier molecular orbitals (FMO), Fukui reactivity functions, and natural bond orbitals (NBO). researchgate.net
Conceptual Density Functional Theory (CDFT) provides a framework to understand chemical reactivity using various indices derived from the electron density. mdpi.com These reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), are powerful tools for the semi-quantitative study of organic reactions. mdpi.com
The electrophilicity index (ω) allows for the classification of molecules as strong, moderate, or marginal electrophiles. mdpi.com For example, nitro-substituted compounds like nitroethylene (B32686) are classified as strong electrophiles. mdpi.com The nucleophilicity index (N) has been shown to correlate well with experimental reaction rates for various organic molecules. mdpi.com
Interactive Table: Conceptual DFT Reactivity Indices
| Index | Description | Predicted Influence on 1H-Pyrrol-2-amine, 5-nitro- |
| Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | The nitro group is expected to increase the electrophilicity of the pyrrole ring, making it more susceptible to nucleophilic attack. |
| Nucleophilicity (N) | Measures the ability of a molecule to donate electrons. | The amino group enhances the nucleophilicity of the molecule, although this is counteracted by the electron-withdrawing nitro group. |
| Fukui Functions (f(r)) | Identify the most electrophilic and nucleophilic sites in a molecule. mdpi.com | Calculations would likely show the carbon atoms of the pyrrole ring and the nitrogen of the nitro group as potential electrophilic centers, while the nitrogen of the amino group would be a primary nucleophilic center. |
| Dual Descriptor (Δf(r)) | Indicates whether a site is favored for nucleophilic or electrophilic attack. mdpi.com | A positive value for Δf(r) at a particular site indicates a preference for nucleophilic attack, while a negative value suggests a preference for electrophilic attack. mdpi.com |
High-level ab initio methods, such as the Complete Basis Set (CBS) methods like CBS-QB3, provide very accurate thermochemical data. These methods are used to calculate properties like enthalpies of formation and reaction barriers. researchgate.net For instance, CBS-QB3 has been used to study the gas-phase nitrosation of various amines, including heterocyclic amines like pyrrolidine (B122466) and 1H-pyrrole. nist.govresearchgate.net The calculations showed that the reaction barrier for hydrogen abstraction from 1H-pyrrole by NO2 is 59 kJ/mol. nist.govresearchgate.net Such methods could be applied to 1H-Pyrrol-2-amine, 5-nitro- to obtain highly accurate energetic information, which is crucial for understanding its stability and reaction thermodynamics. The thermodynamic properties of a large set of azaboles have been calculated at the CBS-QB3 level. csic.es
To accurately model chemical systems in solution, it is essential to include the effects of the solvent. Solvation models, such as the Isodensity Polarized Continuum Model (IPCM) and others like the Integral Equation Formalism-PCM (IEFPCM) and the Conductor-like Screening Model (COSMO), are integrated into quantum chemical calculations to account for solute-solvent interactions. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant. The inclusion of solvation models is critical for accurately predicting reaction rates and equilibria in solution. researchgate.net For a polar molecule like 1H-Pyrrol-2-amine, 5-nitro-, the choice of solvent would significantly impact its electronic structure and reactivity, and solvation models are necessary to capture these effects computationally. researchgate.net
Application of High-Level Ab Initio Methods (e.g., CBS-QB3)
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 1H-Pyrrol-2-amine, 5-nitro-, the presence of the electron-donating amino group will raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive.
The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule (the amino group and the pyrrole ring), while the LUMO is concentrated on the electron-deficient regions (the nitro group and adjacent carbon atoms).
Interactive Table: Frontier Molecular Orbital Analysis
| Molecular Orbital | Description | Predicted Characteristics for 1H-Pyrrol-2-amine, 5-nitro- |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Associated with the molecule's ability to donate electrons (nucleophilicity). | The energy of the HOMO is expected to be relatively high due to the electron-donating amino group. The orbital is likely to be localized on the amino group and the pyrrole ring. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Associated with the molecule's ability to accept electrons (electrophilicity). | The energy of the LUMO is expected to be low due to the electron-withdrawing nitro group. The orbital is likely to be localized on the nitro group and the carbon atoms of the pyrrole ring. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap often indicates higher reactivity. | The HOMO-LUMO gap is predicted to be relatively small, indicating a high potential for chemical reactivity. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most likely mechanism.
For reactions involving pyrrole derivatives, computational studies have been used to investigate various transformations. For example, the mechanism of the Nef-type rearrangement and cyclization to form pyrrolidinedione derivatives has been studied using quantum chemical methods. rsc.orgresearchgate.net These studies calculate the energy barriers for different steps in the reaction, such as Michael addition and proton transfer, to identify the rate-determining step. rsc.orgresearchgate.net
In the context of 1H-Pyrrol-2-amine, 5-nitro-, computational modeling could be used to investigate a variety of potential reactions, such as:
Electrophilic substitution: The amino group directs incoming electrophiles to the ortho and para positions (C3 and C5). However, the presence of the nitro group at C5 will deactivate the ring towards electrophilic attack. Computational modeling can predict the most favorable site for substitution and the corresponding activation energies.
Nucleophilic aromatic substitution: The strong electron-withdrawing nitro group makes the pyrrole ring susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group or other substituents.
Reduction of the nitro group: The nitro group can be reduced to an amino group, and computational models can help to understand the mechanism of this transformation with different reducing agents.
By modeling the transition state structures and calculating the activation energies for these and other potential reactions, a detailed understanding of the chemical behavior of 1H-Pyrrol-2-amine, 5-nitro- can be achieved.
Transition State Characterization and Reaction Barrier Calculations
The study of chemical reactions fundamentally involves understanding the transition state, which is the highest energy point on a reaction pathway between reactants and products. rsc.org Characterizing this state and calculating the energy barrier (activation energy) are key to predicting reaction rates. mdpi.com Computational methods, such as DFT, are employed to locate the geometry of the transition state and determine the reaction barrier, providing a detailed map of the potential energy surface. imperial.ac.ukrsc.org
For a reaction involving 1H-Pyrrol-2-amine, 5-nitro-, theoretical calculations would involve optimizing the geometries of the reactant, product, and the transition state. Frequency calculations are then performed to verify that the optimized geometry is a true transition state, which is characterized by having exactly one imaginary frequency. rsc.org While the principles of these calculations are well-established, specific transition state and reaction barrier data for reactions involving 1H-Pyrrol-2-amine, 5-nitro- are not available in the reviewed literature.
Table 1: Conceptual Steps in Transition State Calculation
| Step | Description | Computational Method |
| 1 | Geometry Optimization | Optimize the structures of reactants and products to their lowest energy state. |
| 2 | Transition State Guess | Generate an initial guess for the structure of the transition state. |
| 3 | Transition State Optimization | Locate the saddle point on the potential energy surface corresponding to the transition state. |
| 4 | Frequency Calculation | Verify the transition state by ensuring the presence of a single imaginary frequency. |
| 5 | Reaction Pathway Analysis | Map the reaction coordinate to connect reactants, transition state, and products. |
This table outlines the general computational workflow for characterizing a transition state.
Theoretical Investigations of Free Radical Pathways
Free radicals are highly reactive species with an unpaired electron, and they are often involved in decomposition or polymerization pathways. nih.gov Theoretical investigations can elucidate the mechanisms of reactions involving these species. The generation of a radical from a molecule like 1H-Pyrrol-2-amine, 5-nitro- could occur through the homolytic cleavage of a bond, such as an N-H or C-H bond. scirp.org
Computational studies can predict the likelihood of various radical formation pathways by calculating the bond dissociation energies (BDEs) for different bonds within the molecule. The pathway with the lowest BDE is typically the most favored. Once formed, the subsequent reactions of these radicals can be mapped to understand potential degradation products or reaction mechanisms. Currently, specific theoretical studies detailing the free radical pathways for 1H-Pyrrol-2-amine, 5-nitro- have not been reported in the available scientific literature.
Computational Insights into Concerted Decarboxylation Steps
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While 1H-Pyrrol-2-amine, 5-nitro- does not itself have a carboxyl group, understanding the computational approach to related processes is relevant. For instance, the decarboxylation of pyrrole-2-carboxylic acid has been studied computationally. nih.gov
A concerted decarboxylation mechanism involves the simultaneous breaking and forming of multiple bonds within a single transition state. Computational chemistry can model this process to determine if the mechanism is indeed concerted or if it proceeds through a stepwise pathway involving intermediates. This involves locating the relevant transition state and analyzing its vibrational modes to confirm the concerted nature of the bond changes. No computational studies on the decarboxylation of any derivative of 1H-Pyrrol-2-amine, 5-nitro- that would undergo such a reaction were found in the reviewed literature.
Thermodynamic and Kinetic Stability Predictions
The stability of a chemical compound is a critical parameter, and it can be assessed from two perspectives: thermodynamic and kinetic. Thermodynamic stability relates to the compound's enthalpy of formation, indicating its energy relative to its constituent elements. Kinetic stability refers to the compound's resistance to change or decomposition, which is related to the energy barriers for potential reactions. Computational methods provide reliable predictions for both of these aspects.
Calculation of Enthalpies of Formation
The standard enthalpy of formation (ΔHf°) is a key measure of a molecule's thermodynamic stability. A lower or more negative enthalpy of formation generally implies greater thermodynamic stability. DFT calculations are a common tool for estimating the enthalpies of formation of new or uncharacterized compounds. This is often achieved through isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, which helps to cancel out systematic errors in the calculation.
For nitrated pyrrole derivatives, a positive heat of formation is often indicative of a high-energy compound. While specific values for 1H-Pyrrol-2-amine, 5-nitro- are not documented in the searched literature, studies on related nitramino-substituted pyrroles show that the heat of formation is a critical parameter for evaluating their energy content and stability. nih.gov
Table 2: Representative Calculated Enthalpies of Formation for Heterocyclic Compounds
| Compound | Computational Method | Calculated Enthalpy of Formation (kJ/mol) | Reference |
| Quinoline-4-one Tautomers | DFT (B3LYP/6-311G(d)) | Varies by tautomer | |
| MA₂Pb(SCN)₂I₂ Perovskite | DFT | Stable (qualitative) | |
| Nitramino-substituted Pyrroles | DFT (B3PW91/6-311+G(d,p)) | Positive values reported | nih.gov |
This table presents examples of enthalpy of formation calculations for related classes of compounds, illustrating the application of the methodology. Specific data for 1H-Pyrrol-2-amine, 5-nitro- is not available.
Analysis of Bond Dissociation Energies (BDEs)
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a direct measure of bond strength and a crucial indicator of a molecule's kinetic stability. nih.gov A high BDE for a particular bond suggests that it is less likely to break, indicating greater stability against reactions that initiate via that bond's cleavage, such as thermal decomposition. nih.gov
In 1H-Pyrrol-2-amine, 5-nitro-, the most likely bonds to be involved in initial decomposition steps are the C-NO₂ bond, the N-H bonds of the amine group, and the C-H bonds of the pyrrole ring. Computational calculations can provide BDE values for each of these bonds. For example, studies on other aliphatic amines show α(C-H) BDEs to be around 91 kcal/mol. In nitramino-pyrroles, the BDE is a key parameter used to assess kinetic stability. nih.gov Without specific calculations for 1H-Pyrrol-2-amine, 5-nitro-, one can only infer the relative strengths based on similar structures.
Table 3: Significance of Bond Dissociation Energy (BDE) in Stability Analysis
| Bond Type in a Nitroaromatic Amine | Expected Relative BDE | Implication for Kinetic Stability |
| Aromatic C-H | High | Ring is generally stable. |
| Amine N-H | Moderate | Potential site for radical abstraction. |
| C-NO₂ | Low to Moderate | Often the weakest bond and the trigger for thermal decomposition. |
This is a conceptual table illustrating the expected relative BDEs and their implications. Actual values require specific calculations.
Identification of Factors Governing Thermal Stability
The thermal stability of a compound like 1H-Pyrrol-2-amine, 5-nitro- is governed by a combination of factors, including its chemical composition, bond strengths, and molecular structure. The presence of the nitro group (-NO₂), an electron-withdrawing group, and the amino group (-NH₂), an electron-donating group, on the pyrrole ring creates a complex electronic environment.
Computational studies can reveal how these substituents affect the electron distribution and stability of the pyrrole ring. The nitro group generally decreases the thermal stability of organic compounds and can be a trigger for decomposition. The strength of the C-NO₂ bond is a determining factor in the thermal stability of many energetic materials. nih.gov Furthermore, intermolecular interactions, such as hydrogen bonding between the amine and nitro groups of adjacent molecules in a crystal lattice, can significantly enhance stability, a factor that can be explored through computational analysis of the solid state.
Prediction of Detonation Properties for High-Energy Density Applications
The evaluation of a molecule's potential as a high-energy density material (HEDM) relies on the prediction of its detonation properties, primarily detonation velocity (D) and detonation pressure (P). These parameters are crucial for assessing the performance and power of an explosive. chem-soc.si A widely used and reliable method for estimating these properties for CHNO explosives is the Kamlet-Jacobs (K-J) equations. researchgate.netresearchgate.netbibliotekanauki.pl
The K-J equations are empirical formulas that correlate detonation velocity and pressure with the density of the explosive (ρ), its heat of formation (ΔHf), and the composition of the detonation products. chem-soc.simdpi.comicm.edu.pl The equations are as follows:
Detonation Velocity (D, in km/s): D = 1.01 * (N * M̄ * Q)⁰.⁵ * (1 + 1.30 * ρ)
Detonation Pressure (P, in GPa): P = 1.558 * ρ² * N * M̄ * Q
Where:
ρ is the crystal density of the explosive (g/cm³).
N is the number of moles of gaseous detonation products per gram of explosive.
M̄ is the average molecular weight of the gaseous products.
Q is the heat of detonation (cal/g).
For a novel compound like 1H-Pyrrol-2-amine, 5-nitro-, these parameters would be determined computationally. The crystal density (ρ) can be predicted from the optimized molecular volume, often using methods like those implemented in Gaussian software packages. kpu.edu.rs The heat of formation (ΔHf) is calculated using quantum chemical methods, such as Density Functional Theory (DFT), which allows for the subsequent calculation of the heat of detonation (Q). mdpi.com
Table 1: Detonation Properties of Standard Explosives
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 1,3,5-Trinitroperhydro-1,3,5-triazine | RDX | 1.80 | 8.75 | 34.10 |
| 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane | HMX | 1.89 | 9.11 | 39.00 |
| 2,4,6-Trinitrotoluene | TNT | 1.65 | 6.95 | 21.00 |
| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | 1.94 | 7.35 | 25.80 |
Data sourced from various computational and experimental studies on energetic materials. mdpi.commdpi.com
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are highly effective for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard and accurate approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.govacs.org These predictions are crucial for confirming molecular structures and assigning experimental spectra. mdpi.com
For 1H-Pyrrol-2-amine, 5-nitro-, theoretical calculations can provide the expected ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP often providing a good balance of accuracy and computational cost. nih.govmdpi.com The chemical environment of each nucleus, influenced by the electronic effects of the amino and nitro groups and the aromaticity of the pyrrole ring, dictates its chemical shift.
A computational study on the analogous compound 2-amino-3-nitropyridine, which features the same ortho-amino-nitro arrangement on a six-membered aromatic heterocycle, provides a strong basis for predicting the spectral features of 1H-Pyrrol-2-amine, 5-nitro-. najah.edu The electron-donating amino group and the electron-withdrawing nitro group have opposing effects on the electron density of the ring, leading to a characteristic distribution of chemical shifts. The protons and carbons of the pyrrole ring are expected to show distinct signals reflecting this electronic push-pull system.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Analogous 2-Amino-3-nitropyridine
| Atom Position (Pyridine Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (with -NH₂) | - | 158.8 |
| C3 (with -NO₂) | - | 132.0 |
| C4 | 8.35 | 136.2 |
| C5 | 6.81 | 114.6 |
| C6 | 8.23 | 153.1 |
Data adapted from the DFT/B3LYP study of 2-amino-3-nitropyridine. najah.edu The chemical shifts for 1H-Pyrrol-2-amine, 5-nitro- would be expected to follow a similar pattern, with adjustments due to the five-membered pyrrole ring structure.
Studies on Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Crowding)
The conformation and stability of 1H-Pyrrol-2-amine, 5-nitro- are significantly influenced by intramolecular interactions. The proximity of the amino (-NH₂) group at the C2 position and the nitro (-NO₂) group at the C5 position allows for the formation of a strong intramolecular hydrogen bond.
Computational studies on similar ortho-substituted nitroanilines and related heterocycles have shown that such hydrogen bonds are a dominant factor in determining molecular geometry. najah.edumdpi.com This interaction involves a hydrogen atom from the amino group acting as a donor and an oxygen atom from the nitro group acting as an acceptor (N-H···O). This forms a stable six-membered pseudo-ring structure, which enhances the planarity of the molecule. mdpi.com Increased planarity can, in turn, promote greater intermolecular π–π stacking interactions in the solid state, which is a desirable feature for increasing the density and thermal stability of energetic materials.
Steric crowding is another factor to consider. In 1H-Pyrrol-2-amine, 5-nitro-, the substituents are on a five-membered ring. While the intramolecular hydrogen bond helps to lock the conformation, there can be some steric repulsion between the substituents, particularly if there is any deviation from planarity. researchgate.netcdnsciencepub.com Theoretical calculations, such as conformational analysis and Natural Bond Orbital (NBO) analysis, are used to quantify the strength of these hydrogen bonds and assess the degree of steric strain. najah.edu
Table 3: Potential Intramolecular Interactions in 1H-Pyrrol-2-amine, 5-nitro-
| Type of Interaction | Description | Predicted Effect |
| Intramolecular Hydrogen Bond | Between the -NH₂ at C2 and the -NO₂ at C5 (N-H···O). | Enforces a planar conformation, increases molecular stability. |
| Steric Hindrance | Repulsion between the hydrogen atoms of the amino group and the oxygen atoms of the nitro group. | May cause slight twisting of the nitro group out of the ring plane, potentially weakening the H-bond. |
| Resonance Effects | Electron donation from the -NH₂ group and electron withdrawal by the -NO₂ group through the π-system. | Influences bond lengths, electron density distribution, and overall aromaticity. |
Computational Studies on Tautomeric Equilibria and Conformational Isomerism
Tautomerism is a critical consideration for heterocyclic amines. 1H-Pyrrol-2-amine, 5-nitro- can potentially exist in several tautomeric forms. Computational studies using methods like DFT are essential for determining the relative stabilities of these tautomers and thus predicting the predominant form. mdpi.comsemanticscholar.org
Two primary types of tautomerism are relevant:
Amino-Imino Tautomerism: The 2-amino-pyrrole form can tautomerize to a 2-imino-pyrroline form. Quantum chemical calculations on the parent 2-aminopyrrole have shown that the amino tautomer is significantly more stable. mdpi.com
Nitro-Aci-Nitro Tautomerism: The nitro group can tautomerize to its aci-nitro (nitronic acid) form. This equilibrium is generally unfavorable for simple nitroalkanes but can be influenced by the molecular structure, particularly by stabilizing factors like hydrogen bonding in the aci-form. acs.orgresearchgate.net
For 1H-Pyrrol-2-amine, 5-nitro-, DFT calculations would be used to optimize the geometry of each possible tautomer and calculate its Gibbs free energy. The tautomer with the lowest free energy is the most stable and therefore the most abundant at equilibrium. mdpi.com It is widely expected that the 2-amino-5-nitro form is the most stable isomer due to the preservation of the aromaticity of the pyrrole ring and the stabilizing intramolecular hydrogen bond.
Conformational isomerism, primarily concerning the rotation around the C-N bonds of the substituents, is also investigated computationally. However, due to the planar nature of the pyrrole ring and the strong intramolecular hydrogen bond, the conformational flexibility of 1H-Pyrrol-2-amine, 5-nitro- is expected to be limited. acs.orgmdpi.com
Table 4: Potential Tautomers of 1H-Pyrrol-2-amine, 5-nitro-
| Tautomer Type | Structure Name | Key Features |
| Amino-Nitro (Major) | 1H-Pyrrol-2-amine, 5-nitro- | Aromatic pyrrole ring, intramolecular H-bond. Expected to be the most stable tautomer. |
| Imino-Nitro | 5-Nitro-1,5-dihydro-pyrrol-2-ylideneamine | Non-aromatic ring, imine group. Expected to be significantly less stable. |
| Amino-Aci-Nitro | 2-Amino-5-aci-nitro-pyrrole | Aci-nitro (nitronic acid) group. May be stabilized by H-bonding but loss of aromaticity is a major penalty. |
Derivatization and Advanced Functionalization Strategies of 1h Pyrrol 2 Amine, 5 Nitro
Chemical Modification of the Primary Amine Functionality
The primary amine group at the C2 position of the pyrrole (B145914) ring is a key site for derivatization. Its nucleophilic character allows it to readily participate in a variety of common amine reactions, including acylation and alkylation. These modifications are fundamental for introducing new functional groups and building more complex molecular structures.
Acylation: The reaction of 1H-pyrrol-2-amine, 5-nitro- with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of N-substituted amides. chemguide.co.ukchemguide.co.uk This reaction is a robust method for introducing a wide array of substituents. The electron-withdrawing nature of the 5-nitro-pyrrol-2-yl group can influence the reactivity of the amine, but generally, these reactions proceed efficiently under standard conditions.
Alkylation: The primary amine can also undergo nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com However, polyalkylation is a common side reaction. masterorganicchemistry.commnstate.edu To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting group methodologies may be necessary. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled route to N-alkylated derivatives. beilstein-journals.org
Table 1: Representative Chemical Modifications of the Primary Amine Functionality
| Reagent | Reaction Type | Product |
|---|---|---|
| Acetyl chloride | Acylation | N-(5-nitro-1H-pyrrol-2-yl)acetamide |
| Benzoyl chloride | Acylation | N-(5-nitro-1H-pyrrol-2-yl)benzamide |
| Acetic anhydride (B1165640) | Acylation | N-(5-nitro-1H-pyrrol-2-yl)acetamide |
| Methyl iodide | Alkylation | N-methyl-5-nitro-1H-pyrrol-2-amine |
| Benzyl bromide | Alkylation | N-benzyl-5-nitro-1H-pyrrol-2-amine |
Functionalization and Substitution Reactions on the Pyrrole Ring
The pyrrole ring itself is amenable to a range of functionalization reactions, primarily electrophilic substitutions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing amino and nitro substituents.
The amino group at C2 is a strongly activating, ortho-, para-directing group, while the nitro group at C5 is a strongly deactivating, meta-directing group. In the context of the pyrrole ring, the positions ortho to the amino group are C3, and the position para is C5 (which is already substituted). The position meta to the nitro group is C3. Therefore, both groups direct incoming electrophiles to the C3 and C4 positions. Pyrroles are generally highly reactive towards electrophiles. onlineorganicchemistrytutor.com
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation can introduce new substituents onto the pyrrole ring. onlineorganicchemistrytutor.com Due to the high reactivity of the pyrrole ring, which is further enhanced by the amino group, milder reaction conditions are often required to avoid polymerization or degradation. matanginicollege.ac.in For instance, nitration might be achieved using nitric acid in acetic anhydride rather than the harsher nitric acid/sulfuric acid mixture. acs.org The presence of the deactivating nitro group can help to moderate the reactivity.
Nucleophilic Aromatic Substitution: While less common for electron-rich pyrroles, the presence of the strongly electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly at the position ortho or para to the nitro group. wikipedia.org In this molecule, this could potentially allow for the displacement of a suitable leaving group at the C4 position.
Table 2: Potential Functionalization and Substitution Reactions on the Pyrrole Ring
| Reaction Type | Reagent | Potential Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-5-nitro-1H-pyrrol-2-amine |
| Nitration | HNO3/Acetic Anhydride | 3,5-dinitro-1H-pyrrol-2-amine or 4,5-dinitro-1H-pyrrol-2-amine |
| Sulfonation | Pyridine-SO3 complex | 5-nitro-2-amino-1H-pyrrole-3-sulfonic acid |
Strategies for Chiral Induction and Enantioselective Derivatization
The introduction of chirality is a critical aspect of medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. For 1H-pyrrol-2-amine, 5-nitro-, several general strategies for chiral induction can be considered, although specific examples in the literature for this exact molecule are scarce.
Use of Chiral Derivatizing Agents: A common approach is to react the primary amine with a chiral acyl chloride or a chiral isocyanate. This forms a diastereomeric mixture of amides or ureas, which can then be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically pure amine.
Asymmetric Catalysis: Enantioselective transformations can be achieved using chiral catalysts. For example, a prochiral derivative of 1H-pyrrol-2-amine, 5-nitro- could be subjected to an asymmetric hydrogenation or a kinetic resolution catalyzed by a chiral metal complex or an organocatalyst. sioc-journal.cnresearchgate.netrsc.org The Paal-Knorr synthesis, a classic method for pyrrole formation, can be adapted for chirality by using chiral amino acid esters as the amine source. sioc-journal.cnresearchgate.net
Table 3: Representative Strategies for Chiral Induction
| Strategy | Description | Example Reagent/Catalyst |
|---|---|---|
| Chiral Derivatizing Agent | Reaction with a chiral reagent to form separable diastereomers. | (S)-(-)-α-Methylbenzyl isocyanate |
| Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral Phosphoric Acid Catalyst in a suitable reaction. nih.gov |
Utilization of 1H-Pyrrol-2-amine, 5-nitro- as a Versatile Building Block for Complex Molecule Synthesis
The functional groups of 1H-pyrrol-2-amine, 5-nitro- make it a valuable starting material for the synthesis of more complex molecules, particularly fused heterocyclic systems. ias.ac.inresearchgate.net Pyrrole derivatives are important synthons in the creation of natural products and medicinally relevant compounds. matanginicollege.ac.in
Synthesis of Fused Heterocycles: The primary amine and the adjacent N-H of the pyrrole ring can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrrolo[2,3-d]pyrimidines, which are structural analogs of purines and often exhibit significant biological activity. nih.gov The nitro group can also be a handle for further transformations; for instance, its reduction to an amino group would provide a 2,5-diaminopyrrole derivative, a precursor for other fused systems.
Multicomponent Reactions: 2-Aminopyrroles can participate in multicomponent reactions to rapidly build molecular complexity. organic-chemistry.org For example, a reaction with an aldehyde and a β-ketoester could lead to the formation of a fused dihydropyridine (B1217469) ring.
Cross-Coupling Reactions: After appropriate functionalization, such as halogenation of the pyrrole ring, the resulting halo-derivative can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl substituents, further expanding the molecular diversity.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1H-Pyrrol-2-amine, 5-nitro- |
| N-(5-nitro-1H-pyrrol-2-yl)acetamide |
| N-(5-nitro-1H-pyrrol-2-yl)benzamide |
| N-methyl-5-nitro-1H-pyrrol-2-amine |
| N-benzyl-5-nitro-1H-pyrrol-2-amine |
| 4-bromo-5-nitro-1H-pyrrol-2-amine |
| 3,5-dinitro-1H-pyrrol-2-amine |
| 4,5-dinitro-1H-pyrrol-2-amine |
| 5-nitro-2-amino-1H-pyrrole-3-sulfonic acid |
| 2-acetyl-4-nitro-5-amino-1H-pyrrole |
| (S)-(-)-α-Methylbenzyl isocyanate |
| Pyrrolo[2,3-d]pyrimidine |
| 2,5-diaminopyrrole |
| 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile |
| 5-nitro-2-(1H-pyrrol-1-yl)phenol |
| 1-methyl-5-nitro-1H-pyrrol-2-amine |
Specialized Applications in Contemporary Chemical Research
Intermediate in Advanced Organic Synthesis of Complex Molecular Architectures
As a synthetic intermediate, 1H-Pyrrol-2-amine, 5-nitro- is particularly valuable. Nitropyrroles serve as crucial intermediates in the synthesis of natural products and other complex molecules like antitumor oligopeptides. vulcanchem.com The reactivity of the pyrrole (B145914) ring is significantly modulated by its substituents; the nitro group deactivates the ring towards electrophilic attack while the amino group activates it, creating a rich and controllable reaction landscape. vulcanchem.comlibretexts.org This dual functionality allows for sequential and site-selective reactions, making it a powerful tool for constructing complex molecular architectures. Fundamental studies on 2-nitropyrrole systems have been instrumental in developing efficient methods for their incorporation into natural product frameworks. researchgate.net
The field of medicinal chemistry increasingly relies on peptidomimetics to overcome the limitations of natural peptides, such as poor stability and bioavailability. rsc.orgnih.govwjarr.com Heterocyclic scaffolds are a cornerstone of peptidomimetic design, providing rigid templates that mimic the secondary structures of peptides, like β-turns and helices. rsc.orgnih.gov The pyrrole ring, being a planar aromatic system, is an excellent candidate for creating conformationally constrained amino acid surrogates. rsc.orgnih.gov
The structure of 1H-Pyrrol-2-amine, 5-nitro- is well-suited for this purpose. The amino group provides a handle for incorporation into a peptide backbone, while the rigid pyrrole core restricts the conformational freedom of the resulting chain. rsc.orgnih.gov This constraint can enhance binding affinity to biological targets and improve resistance to enzymatic degradation. mdpi.com The nitro group offers further opportunities for functionalization or can be used to fine-tune the electronic properties of the peptidomimetic. Research on other heterocyclic amino acids has demonstrated the viability of this approach for generating novel bioactive compounds. clockss.org
Table 1: Examples of Heterocyclic Scaffolds in Peptidomimetic Design
| Heterocyclic Scaffold | Mimicked Structure | Key Features & Advantages |
| Pyrrolidine (B122466) (Proline) | β-turn inducer | Stabilizes peptide conformation, influences cis/trans amide bond ratio. nih.gov |
| Piperazine-trione | Phenylalanine analogue | Allows for sequential, selective alkylation to create diverse side chains. rsc.org |
| Imidazolidin-2-one | Dipeptide mimic | Synthesized from α,β-diaminopropionic acid residues on solid phase. nih.gov |
| 1H-Pyrrole | Dipeptide isostere | Planar, aromatic core provides significant conformational restriction. mdpi.com |
The bifunctional nature of 1H-Pyrrol-2-amine, 5-nitro- makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems, which are central to many pharmaceutical and agrochemical compounds. uou.ac.in The amino group can readily participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused six-membered rings like pyrimidines or pyrazines. uou.ac.in
Furthermore, the nitro group can be chemically transformed, most commonly via reduction to a second amino group. This in-situ generation of a diamine opens up pathways to numerous other heterocyclic rings through intramolecular cyclization or subsequent condensation reactions. For instance, the reduction of a nitropyrrole followed by cyclization with nitrous acid has been used to create pyrrolo[2,3-d] vulcanchem.comCurrent time information in Bangalore, IN.bme.hutriazine systems. nih.gov Multicomponent reactions involving substituted pyrroles provide an efficient, atom-economical route to polyfunctionalized heterocyclic molecules. clockss.orgfrontiersin.orgresearchgate.net
Table 2: Potential Heterocyclic Systems Derived from 1H-Pyrrol-2-amine, 5-nitro-
| Reaction Type | Potential Product Class | Key Transformation |
| Condensation | Pyrrolo[2,3-b]pyrimidines | Reaction of the 2-amino group with a β-dicarbonyl compound. |
| Nitro Reduction/Cyclization | Pyrrolo[3,2-b]pyrazines | Reduction of the 5-nitro group, followed by condensation with an α-dicarbonyl. |
| Multicomponent Reaction | Fused Polycyclic Heterocycles | One-pot reaction with aldehydes and other synthons. frontiersin.org |
| Diazotization/Coupling | Pyrrolotriazines | Reduction of nitro group, diazotization, and intramolecular cyclization. nih.gov |
Design and Synthesis of Peptidomimetics and Constrained Amino Acid Surrogates
Research in Materials Science
The unique electronic properties of the pyrrole ring form the basis of its application in materials science, particularly in the field of conducting polymers. uou.ac.in The incorporation of functional groups like the nitro and amino moieties allows for the fine-tuning of these materials' properties.
Pyrrole is the monomer for polypyrrole, one of the most studied conducting polymers. The properties of polypyrrole can be significantly altered by substituting the pyrrole ring. The presence of a strongly electron-withdrawing nitro group, as in 1H-Pyrrol-2-amine, 5-nitro-, can be exploited to modify the electronic bandgap and conductivity of the resulting polymer. vulcanchem.com Related compounds like ethyl 5-nitro-1H-pyrrole-2-carboxylate are noted for their utility in creating new polymers. smolecule.com The amino group provides a reactive site for polymerization via condensation reactions, allowing the incorporation of the 5-nitropyrrole-2-amine unit into various polymer backbones, such as polyamides or polyimides, to create functional materials with tailored thermal, mechanical, and electronic characteristics.
The combination of a conducting polymer backbone with specific functional groups is a powerful strategy for creating chemical sensors. The extended conjugation and potential for intermolecular interactions in nitropyrrole derivatives make them suitable for sensor applications. vulcanchem.com For instance, nanocomposites of polyaniline (PANI) with nitropyrrole isomers have been developed as effective electrochemical sensors for dopamine (B1211576). The unique properties of nitropyrroles can be exploited in materials for sensors with unique electronic characteristics. vulcanchem.com 1H-Pyrrol-2-amine, 5-nitro- could be integrated into sensor devices in several ways. It could be electropolymerized onto an electrode surface to create a chemiresistive sensor, where binding of an analyte to either the amino or nitro group would modulate the polymer's conductivity. Alternatively, the amino group could act as a recognition site for specific analytes, leading to a measurable signal.
Development of Advanced Polymers and Coatings
Analytical Chemistry and Method Development
In analytical chemistry, there is a constant need for new reagents and methods for the sensitive and selective detection of various substances. While no specific methods for 1H-Pyrrol-2-amine, 5-nitro- are documented, methods for closely related compounds like 2-amino-5-nitrophenol (B90527) have been developed using techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov Such methods are crucial for quality control and safety assessment, for example in the analysis of hair dye ingredients. nih.govresearchgate.netchemicalbook.comgoogle.com
Given its structure, 1H-Pyrrol-2-amine, 5-nitro- has potential as a chromogenic or fluorogenic derivatizing agent. The amine group can react with specific functional groups (e.g., aldehydes, ketones, or carboxylic acids) in target analytes. The highly conjugated nitropyrrole system would act as a reporter, allowing for spectrophotometric or fluorometric quantification. This approach is common in the analysis of compounds that lack a native chromophore, such as biogenic amines. bohrium.com Furthermore, the compound itself could be quantified by reverse-phase HPLC with UV detection, a method applicable to similar aromatic and sulfonated compounds. sielc.com
Application as a Pre-column Derivatization Reagent
Information regarding the use of 1H-Pyrrol-2-amine, 5-nitro- as a reagent for pre-column derivatization in chromatographic methods such as HPLC is not available in published research. Derivatization is a common strategy to enhance the detectability and separation of analytes. Typically, a derivatizing agent reacts with the target molecule to attach a chromophoric or fluorophoric tag. While the structure of 1H-Pyrrol-2-amine, 5-nitro- contains a primary amine and a nitro group which could theoretically be involved in such reactions, no studies have been published that demonstrate or characterize this specific application.
Role in Detection and Quantification Methodologies within Complex Mixtures
There is no available research describing established methodologies that employ 1H-Pyrrol-2-amine, 5-nitro- for the detection and quantification of specific analytes within complex matrices. Analytical methods often rely on the unique chemical or physical properties of a reagent to ensure specificity and sensitivity. Although research exists on other nitro-substituted or amine-containing heterocyclic compounds for sensing and analysis, specific methods developed around 1H-Pyrrol-2-amine, 5-nitro- have not been reported.
Future Research Directions and Concluding Perspectives
Pioneering Novel and Environmentally Benign Synthetic Routes
The development of efficient and sustainable methods for the synthesis of functionalized pyrroles, including 1H-Pyrrol-2-amine, 5-nitro-, is a cornerstone of future research. Traditional synthetic strategies often face limitations regarding regioselectivity and functional group compatibility. bsu.edu.az The pursuit of greener and more economical synthetic pathways is paramount.
Key areas of focus include:
Catalyst Development: The exploration of novel catalysts, such as iron(III) chloride in aqueous media, presents an opportunity for milder and more environmentally friendly Paal-Knorr pyrrole (B145914) condensations. organic-chemistry.org
One-Pot Syntheses: Designing one-pot, multicomponent reactions can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. rsc.orgnih.gov The reaction of β-nitroacrylates with β-enaminones under solvent-free conditions is a promising example of this approach. rsc.org
Flow Chemistry: The use of flow reactors can enable precise control over reaction parameters, leading to higher yields and purity for the synthesis of nitropyrroles and related derivatives. thalesnano.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate intramolecular cyclocondensation reactions, offering a rapid and efficient route to highly substituted pyrroles. mdpi.com
These innovative synthetic approaches will not only make 1H-Pyrrol-2-amine, 5-nitro- and its derivatives more accessible but also align with the principles of green chemistry, minimizing environmental impact. rsc.orgchemrxiv.orgacs.org
Unveiling Undiscovered Reactivity Profiles and Selectivity Patterns
The interplay of the amine and nitro groups on the pyrrole ring of 1H-Pyrrol-2-amine, 5-nitro- creates a fascinating landscape for exploring its chemical reactivity. Future investigations will aim to uncover new reaction pathways and understand the factors governing selectivity.
Significant research directions include:
Substitution Reactions: A deeper investigation into electrophilic and nucleophilic substitution reactions is warranted. While the phenylsulfonyl group has been used to direct substitution patterns in pyrroles, its effect is not always predictable, indicating a need for further study. cdnsciencepub.com The reactivity of nitropyrroles in vicarious nucleophilic substitution has been shown to be lower than other nitroheteroarenes, a phenomenon that merits further exploration. acs.org
Cycloaddition Reactions: The potential of 3-nitropyrrole (B1211435) to participate in cycloaddition reactions opens avenues for the synthesis of complex molecular architectures. chemimpex.com
Functional Group Transformations: The nitro group can be reduced to an amine, providing a handle for further functionalization and the creation of novel derivatives with potentially different biological or material properties. vulcanchem.com
A comprehensive understanding of the reactivity of 1H-Pyrrol-2-amine, 5-nitro- will enable chemists to precisely tailor its structure for specific applications. Theoretical calculations can aid in developing predictive models for the reactivity of nitropyrroles. researchgate.net
Advancements in Predictive Chemistry through Integrated Computational Approaches
Computational chemistry is an indispensable tool for elucidating the properties and reactivity of molecules like 1H-Pyrrol-2-amine, 5-nitro-. Integrating theoretical calculations with experimental work will accelerate the discovery and design of new materials and functional molecules.
Future computational efforts will likely focus on:
Predicting Material Properties: Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including electronic structure, thermodynamics, and optical characteristics. mdpi.com This can guide the experimental synthesis of materials with desired functionalities.
Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways, transition states, and the factors controlling regioselectivity and stereoselectivity.
Developing Predictive Models: By combining computational data with experimental results, it is possible to develop robust predictive models for the reactivity and properties of nitropyrrole derivatives. researchgate.net
The synergy between computational and experimental chemistry will be crucial for the rational design of novel compounds based on the 1H-Pyrrol-2-amine, 5-nitro- scaffold.
Cross-Disciplinary Integration with Emerging Technologies (e.g., Machine Learning for Materials Design)
The convergence of chemistry with emerging technologies like machine learning (ML) and artificial intelligence (AI) promises to revolutionize materials discovery. researchgate.net The application of these technologies to the study of 1H-Pyrrol-2-amine, 5-nitro- and related compounds could significantly accelerate progress.
Key opportunities for cross-disciplinary integration include:
Accelerated Materials Discovery: Machine learning algorithms can be trained on large datasets of chemical information to predict the properties of novel compounds, drastically reducing the time and cost associated with traditional trial-and-error approaches. mdpi.comnih.gov
Inverse Material Design: ML models can be used to design materials with specific, targeted properties by identifying the optimal molecular structures. nih.gov This is particularly relevant for the development of energetic materials and pharmaceuticals. nih.govdntb.gov.ua
High-Throughput Screening: Integrating ML with automated robotic laboratories can create a fully automated pipeline for the rapid synthesis and experimental validation of new compounds. researchgate.net
The integration of diverse scientific fields and technologies will be essential to fully harness the potential of 1H-Pyrrol-2-amine, 5-nitro-. nitro-oceania.netfrontiersin.orgnih.gov This collaborative approach will pave the way for groundbreaking innovations in areas ranging from medicine to materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-nitro-1H-pyrrol-2-amine, and how is its purity validated?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyrrole precursors and nitro-substituted boronic acids, followed by nitro-group reduction or direct nitration of pyrrole derivatives. For example, analogous nitroarene syntheses involve coupling 2-bromo-4-nitroaniline with arylboronic acids under palladium catalysis .
- Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (HRMS) and FTIR verify molecular weight and functional groups .
Q. Which spectroscopic techniques are critical for characterizing 5-nitro-1H-pyrrol-2-amine?
- Methodological Answer :
- ¹H NMR : Identifies protons on the pyrrole ring and nitro-group electronic effects (e.g., deshielding of adjacent protons).
- ¹³C NMR : Confirms carbon environments, particularly the nitro-substituted carbon.
- FTIR : Detects N–H stretches (amine group) and nitro-group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch).
- UV-Vis : Monitors electronic transitions influenced by the nitro group’s electron-withdrawing effects .
Q. How is crystallographic data obtained for nitro-substituted pyrrole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 resolves the molecular structure. Data collection involves cryocooling crystals to 100 K, and refinement accounts for thermal motion and hydrogen bonding. Crystallinity is optimized via slow evaporation from solvents like dichloromethane/hexane .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the nitration of pyrrole derivatives?
- Methodological Answer :
- Temperature Control : Nitration at low temperatures (−10°C to 0°C) reduces electrophilic over-reactivity.
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to regioselectively position the nitro group.
- Protection/Deprotection : Temporary protection of the amine group (e.g., acetylation) prevents unwanted N-nitrosation .
Q. How does the nitro group influence the electrochemical behavior of 5-nitro-1H-pyrrol-2-amine?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals redox peaks corresponding to nitro-group reduction (e.g., −0.5 V to −1.2 V vs. Ag/AgCl). Computational methods (DFT) model frontier molecular orbitals to predict electron-transfer pathways .
Q. What are the stability challenges of 5-nitro-1H-pyrrol-2-amine under varying pH and light conditions?
- Methodological Answer :
- pH Stability : Accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13) monitored via HPLC identify degradation products (e.g., nitro-reduction to amine).
- Photostability : UV irradiation (ICH Q1B guidelines) assesses nitro-group photolysis. Protective storage in amber glass is recommended .
Q. How can computational modeling predict the reactivity of 5-nitro-1H-pyrrol-2-amine in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Fukui indices quantify susceptibility to attack, guiding regioselective functionalization .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for nitro-pyrrole derivatives: How are these resolved?
- Methodological Answer : Yield variations often stem from differences in catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) or solvent polarity (DMF vs. THF). Systematic optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture-free conditions) to ensure consistency.
- Analytical Cross-Validation : Correlate NMR, HPLC, and HRMS data to confirm compound identity .
- Safety Protocols : Follow SDS guidelines for handling nitro compounds (e.g., skin/eye protection, fume hood use) due to corrosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


